molecular formula C8H4F6S B1297511 3,5-Bis(trifluoromethyl)benzenethiol CAS No. 130783-02-7

3,5-Bis(trifluoromethyl)benzenethiol

Cat. No. B1297511
M. Wt: 246.17 g/mol
InChI Key: KCAQWPZIMLLEAF-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzenethiol, also known as 3,5-Bis(trifluoromethyl)thiophenol, is an important organic intermediate . It is a clear colorless to slightly yellow liquid . It can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Synthesis Analysis

3,5-Bis(trifluoromethyl)benzenethiol can be prepared by metallation at low temperature with t-butyllithium of 3,5-bis(trifluoromethyl)bromobenzene and reaction with elemental sulfur . 1,2-Bis[3,5-bis(trifluoromethyl)phenyl]disulfane is obtained as a byproduct but it can be converted to the benzenethiol via reduction with Zn in acetic acid .


Molecular Structure Analysis

The molecular formula of 3,5-Bis(trifluoromethyl)benzenethiol is C8H4F6S . The molecular weight is 246.17 g/mol . The InChI string is InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H . The Canonical SMILES string is C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F .


Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)benzenethiol has a refractive index of n20/D 1.442 (lit.) . It has a boiling point of 167 °C (lit.) and a density of 1.46 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Synthesis

  • Field : Organic Synthesis
  • Application : “3,5-Bis(trifluoromethyl)benzenethiol” is used as an organic intermediate . It’s a building block in the synthesis of various organic compounds .

Material Science

  • Field : Material Science
  • Application : A modified version of “3,5-Bis(trifluoromethyl)benzenethiol” has been used in the synthesis of a triazine-based covalent organic framework .
  • Method of Application : The compound was likely used in a reaction to form the framework, possibly through reactions involving its thiol group. The high electronegativity and large steric hindrance of the modified compound helped suppress the diffusion of polysulfides .
  • Results : The use of this compound led to improved capacity and cyclic stability of Lithium-Sulfur batteries .

Agrochemicals

  • Field : Agrochemicals
  • Application : “3,5-Bis(trifluoromethyl)benzenethiol” can be used in the synthesis of various agrochemicals .

Pharmaceuticals

  • Field : Pharmaceuticals
  • Application : “3,5-Bis(trifluoromethyl)benzenethiol” can be used in the synthesis of various pharmaceuticals .

Dye Manufacturing

  • Field : Dye Manufacturing
  • Application : “3,5-Bis(trifluoromethyl)benzenethiol” can be used in the synthesis of various dyes .

Chemical Research

  • Field : Chemical Research
  • Application : “3,5-Bis(trifluoromethyl)benzenethiol” is often used in chemical research as a building block for the synthesis of a wide range of compounds .

Safety And Hazards

3,5-Bis(trifluoromethyl)benzenethiol is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6S/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAQWPZIMLLEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333802
Record name 3,5-Bis(trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzenethiol

CAS RN

130783-02-7
Record name 3,5-Bis(trifluoromethyl)benzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)benzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
A Bashir, E Sauter, N Al‐Refaie, M Rohwerder… - …, 2017 - Wiley Online Library
The structure and molecular organization of self‐assembled monolayers (SAMs) depend on a complex interplay of intermolecular and molecule–substrate interactions, so that even a …
DA Alonso, A Babrowski, M Fuensanta, C Nájera… - 2007 - arkat-usa.org
3, 5-Bis-(trifluoromethyl) phenyl sulfones (BTFP sulfones) 1a–e, easily synthesized from 3, 5-bis-(trifluoromethyl) benzenethiol, react under PTC with (Z)-1, 4-dichloro-2-butene to afford …
Number of citations: 4 www.arkat-usa.org
DA Alonso, M Fuensanta… - Advanced Synthesis …, 2008 - Wiley Online Library
α‐Fluoroacetates 3 and Weinreb amide 4, bearing a α‐[3,5‐bis(trifluoromethyl)phenyl]sulfonyl (BTFP‐sulfonyl) group at the α‐position, are employed in the highly stereoselective …
Number of citations: 55 onlinelibrary.wiley.com
DA Alonso, M Fuensanta, C Nájera… - The Journal of Organic …, 2005 - ACS Publications
3,5-Bis(trifluoromethyl)phenyl (BTFP) sulfones 7 have been employed in the Julia−Kocienski olefination reaction with carbonyl compounds. Sulfones 7 are readily prepared in high …
Number of citations: 85 pubs.acs.org
DA Alonso, M Fuensanta, C Nájera - 2006 - Wiley Online Library
3,5‐Bis(trifluoromethyl)phenyl (BTFP) sulfones 8a–d are successfully employed in the modified Julia olefination reaction with carbonyl compounds employing phosphazene base P4‐…
D Lee, K Jeong, X Luo, G Kim, Y Yang… - Journal of Materials …, 2018 - pubs.rsc.org
Two new cyanine-based fluorescent probes 1 and 2 have been developed. Probe 1 bears two cyanine units in a single molecule, and probe 2 contains a bis(trifluoromethyl)…
Number of citations: 59 pubs.rsc.org
D Fu, Y Wang, K Lin, L Huang, J Xu, H Wu - RSC advances, 2023 - pubs.rsc.org
Although disrupted redox homeostasis has emerged as a promising approach for tumor therapy, most existing photosensitizers are not able to simultaneously improve the reactive …
Number of citations: 5 pubs.rsc.org
Y Pan, S Lei, J Zhang, J Qu, P Huang, J Lin - Analytical Chemistry, 2021 - ACS Publications
Visualization of glutathione (GSH) enables us to understand GSH-related pathophysiological processes in living subjects. Currently, in vivo visualization methods of GSH are based on …
Number of citations: 16 pubs.acs.org
CP McCoy, JF Cowley, SP Gorman… - Journal of Pharmacy …, 2009 - academic.oup.com
Objectives This study reports the development, characterisation and microbiological testing of surface-modified polyvinylchloride (PVC) films for the purpose of reducing bacterial …
Number of citations: 17 academic.oup.com
X Xu, Y Liu, F Sun, Y Jia, Q Xu, J Tang, Z Xie… - Chemistry of …, 2023 - ACS Publications
Most ligand-stabilized metal nanoclusters feature a core–shell or polyhedron-derived metal framework, in which the metal active sites would be blocked by either metal–ligand …
Number of citations: 0 pubs.acs.org

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